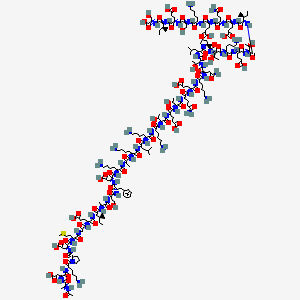
Methyl 3-(4-methylpiperazin-1-yl)benzoate
Overview
Description
“Methyl 3-(4-methylpiperazin-1-yl)benzoate” is a chemical compound. It is a derivative of piperazine, which is a heterocyclic organic compound . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of “Methyl 3-(4-methylpiperazin-1-yl)benzoate” can be achieved through various methods. One such method involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid . Another method involves the use of intermediates in the synthesis of imatinib, an anticancer drug .
Molecular Structure Analysis
The molecular formula of “Methyl 3-(4-methylpiperazin-1-yl)benzoate” is C14H20N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3 .
Physical And Chemical Properties Analysis
“Methyl 3-(4-methylpiperazin-1-yl)benzoate” is a solid at room temperature . Its molecular weight is 248.32 g/mol . The compound has a boiling point of 352.7±32.0 °C and a density of 1.104±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis as a Precursor to Imatinib : Methyl 3-(4-methylpiperazin-1-yl)benzoate has been used in the synthesis of key intermediates for pharmaceuticals like imatinib. An efficient method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor to imatinib, has been developed (Koroleva et al., 2012).
Structural Analysis via X-ray Crystallography : The compound has been structurally analyzed using X-ray crystallography, providing insights into its molecular conformation and interactions (Little, Jenkins, & Vaughan, 2008).
Exploration of Novel Amide Syntheses : Research has explored the synthesis of new amides containing an N-methylpiperazine fragment, highlighting the versatility of methyl 3-(4-methylpiperazin-1-yl)benzoate in creating a variety of chemical structures (Koroleva et al., 2011).
Medicinal Chemistry and Drug Design
Prodrug Design : It has been utilized in designing water-soluble, biolabile prodrugs for drugs like metronidazole, aimed at improving their solubility and stability for intravenous injection (Jensen, Bundgaard, & Falch, 1990).
Synthesis of Benzimidazole Derivatives : The compound has been used in synthesizing benzimidazole derivatives with potential for antioxidant activities and as glucosidase inhibitors (Özil, Parlak, & Baltaş, 2018).
Development of Antipsychotic and Anticonvulsant Agents : Its derivatives have been explored in the development of antipsychotic and anticonvulsant agents, demonstrating the compound's applicability in neuropsychiatric drug development (Kohara et al., 2002).
Physical Chemistry Research
Conformational Stability Studies : Advanced computational methods like ab initio Hartree-Fock and density functional theory have been applied to study the conformational stability and molecular structure of methyl 3-(4-methylpiperazin-1-yl)benzoate derivatives (Sıdır et al., 2010).
Catalytic Reduction Studies : Its reduction properties have been investigated in the context of catalysis, adding to the understanding of its chemical reactivity (King & Strojny, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-(4-methylpiperazin-1-yl)benzoate is a chemical compound that has been associated with the synthesis of imatinib , a drug used in the treatment of certain types of cancer. The primary target of Methyl 3-(4-methylpiperazin-1-yl)benzoate, similar to imatinib, is likely the Bcr-Abl protein tyrosine kinase . This kinase is an abnormal enzyme produced in certain types of leukemia, leading to uncontrolled cell proliferation .
Mode of Action
Given its association with imatinib, it may function as an atp-competitive selective inhibitor of the bcr-abl protein tyrosine kinase . This means that Methyl 3-(4-methylpiperazin-1-yl)benzoate could potentially bind to the kinase, preventing it from using ATP to phosphorylate other proteins and thus inhibiting its activity .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-(4-methylpiperazin-1-yl)benzoate are likely related to those involved in cell proliferation and survival. By inhibiting the Bcr-Abl protein tyrosine kinase, Methyl 3-(4-methylpiperazin-1-yl)benzoate could potentially disrupt the signaling pathways that lead to uncontrolled cell growth, thereby exerting its therapeutic effects .
Result of Action
The molecular and cellular effects of Methyl 3-(4-methylpiperazin-1-yl)benzoate’s action would likely involve a reduction in the activity of the Bcr-Abl protein tyrosine kinase, leading to a decrease in uncontrolled cell proliferation . This could potentially result in the slowing or halting of disease progression in conditions such as leukemia .
properties
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOJJZXQESTVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584685 | |
| Record name | Methyl 3-(4-methylpiperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474334-89-9 | |
| Record name | Methyl 3-(4-methylpiperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)







